Ethyl 2-chloro-2-(2-chlorophenyl)acetate
Description
Ethyl 2-chloro-2-(2-chlorophenyl)acetate: is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of acetic acid and is characterized by the presence of two chlorine atoms attached to the phenyl and acetate groups. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
ethyl 2-chloro-2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKKNHRMRKOKRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540430 | |
| Record name | Ethyl chloro(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80173-43-9 | |
| Record name | Ethyl chloro(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-(2-chlorophenyl)acetate can be synthesized through the esterification of 2-chlorophenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves refluxing the mixture overnight to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form 2-chlorophenylacetic acid and ethanol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the substituent introduced, various derivatives of this compound can be formed.
Hydrolysis: The primary products are 2-chlorophenylacetic acid and ethanol.
Scientific Research Applications
Chemistry: Ethyl 2-chloro-2-(2-chlorophenyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated phenylacetates on various biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis, releasing 2-chlorophenylacetic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-chloroacetate: Similar in structure but lacks the phenyl group.
Ethyl 2-(4-chlorophenyl)acetate: Similar but with the chlorine atom in a different position on the phenyl ring.
Uniqueness: Ethyl 2-chloro-2-(2-chlorophenyl)acetate is unique due to the presence of two chlorine atoms, which enhances its reactivity and makes it suitable for a wide range of chemical reactions. Its specific structure allows for targeted applications in organic synthesis and pharmaceutical research .
Biological Activity
Ethyl 2-chloro-2-(2-chlorophenyl)acetate is a compound of interest in medicinal and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H10Cl2O
- Molecular Weight : 233.09 g/mol
- CAS Number : 80173-43-9
- Purity : ≥95% .
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs .
- Cell Signaling Modulation : It affects cell signaling pathways by modulating kinases and phosphatases, which can lead to changes in cell proliferation and apoptosis .
- Gene Expression Alteration : The compound has been shown to influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Biological Activities
This compound has demonstrated a range of biological activities, including:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections, suggesting potential applications in antiviral drug development .
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various bacterial strains, with minimum inhibitory concentrations (MIC) being assessed in laboratory settings .
- Anticancer Potential : Research has indicated that it may possess anticancer properties, affecting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- At low doses, minimal effects on cellular functions were observed.
- Higher doses resulted in significant alterations in cellular processes, including toxicity and apoptosis induction in various cell types .
Preparation Methods
The synthesis of this compound typically involves the esterification of 2-chlorophenylacetic acid with ethanol under reflux conditions. This method ensures high yield and purity suitable for research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
